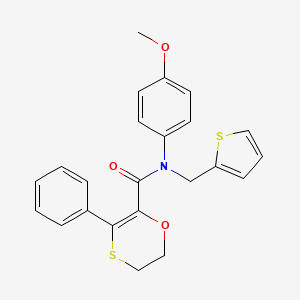![molecular formula C17H17N5O2 B12180507 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B12180507.png)
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide is a synthetic organic compound that features a tetrazole ring, a methoxy group, and a phenylpropanamide moiety The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Phenylpropanamide Moiety: This can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the methylation and coupling reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used but can include substituted tetrazoles.
科学研究应用
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the stability and bioavailability of pharmaceuticals.
Material Science: The compound can be used in the development of new materials with specific electronic or photonic properties due to the unique characteristics of the tetrazole ring.
Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
作用机制
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
Losartan: An angiotensin II receptor antagonist that also contains a tetrazole ring.
Valsartan: Another angiotensin II receptor antagonist with a tetrazole ring.
Candesartan: A similar compound used for treating hypertension.
Uniqueness
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide is unique due to its specific combination of a methoxy group, a tetrazole ring, and a phenylpropanamide moiety. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
属性
分子式 |
C17H17N5O2 |
|---|---|
分子量 |
323.35 g/mol |
IUPAC 名称 |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-9-8-14(11-15(16)22-12-18-20-21-22)19-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11-12H,7,10H2,1H3,(H,19,23) |
InChI 键 |
QTWZQDZUFHMHKP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-methyl-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylthio)-N-(4-morpholin-4-ylphen yl)acetamide](/img/structure/B12180439.png)

![N-(5-isobutyl-1H-1,2,4-triazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12180444.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide](/img/structure/B12180451.png)

![3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12180460.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180470.png)


![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one](/img/structure/B12180478.png)
![N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12180492.png)

![Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B12180499.png)
